molecular formula C17H17N3O2S B2368661 (4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone CAS No. 952867-77-5

(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone

Cat. No.: B2368661
CAS No.: 952867-77-5
M. Wt: 327.4
InChI Key: IBOBLOAGBGAUBT-UHFFFAOYSA-N
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Description

(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone is a complex organic compound that features a benzo[d]thiazole ring, a piperidine ring, and a methylisoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzo[d]thiazole Ring: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Piperidine Ring Introduction: The benzo[d]thiazole intermediate is then reacted with piperidine, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired linkage.

    Methylisoxazole Ring Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce ketone or nitro groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by electron-withdrawing groups. Common reagents include alkyl halides and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies. Its structural features make it a candidate for investigating biological pathways and mechanisms.

Medicine

Medicinally, this compound could be explored for its potential therapeutic effects. It may act as an inhibitor or activator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its diverse reactivity allows for the creation of polymers or other advanced materials.

Mechanism of Action

The mechanism of action of (4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-11-10-14(19-22-11)17(21)20-8-6-12(7-9-20)16-18-13-4-2-3-5-15(13)23-16/h2-5,10,12H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBOBLOAGBGAUBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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